molecular formula C28H38O8 B1251757 4'-oxomacrophorin D

4'-oxomacrophorin D

Cat. No.: B1251757
M. Wt: 502.6 g/mol
InChI Key: TZHODXJMZGQSQM-PWMRZZKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4′-Oxomacrophorin D is a bioactive meroterpenoid characterized by a drimane-type sesquiterpene fused to an epoxyquinol-derived cyclohexenedione moiety . Initially isolated from the ascomycete Eupenicillium crustaceum, it exhibits notable immunomodulatory properties, distinguishing it from earlier macrophorin derivatives . Its biosynthesis involves the mac gene cluster, particularly the membrane-bound cyclase MacJ, which catalyzes the cyclization of a linear farnesyl chain into the drimane scaffold . Structural elucidation via NMR and X-ray crystallography confirmed its cyclohexenedione core, contrasting with the cyclohexenone rings of classical macrophorins like macrophorin A .

Properties

Molecular Formula

C28H38O8

Molecular Weight

502.6 g/mol

IUPAC Name

(3S)-5-[[(1S,6R)-6-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid

InChI

InChI=1S/C28H38O8/c1-16-7-8-19-25(2,3)9-6-10-27(19,5)18(16)12-28-20(29)11-17(23(33)24(28)36-28)15-35-22(32)14-26(4,34)13-21(30)31/h11,18-19,24,34H,1,6-10,12-15H2,2-5H3,(H,30,31)/t18-,19-,24+,26-,27+,28-/m0/s1

InChI Key

TZHODXJMZGQSQM-PWMRZZKKSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@]34[C@H](O3)C(=O)C(=CC4=O)COC(=O)C[C@](C)(CC(=O)O)O)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CC34C(O3)C(=O)C(=CC4=O)COC(=O)CC(C)(CC(=O)O)O)C)C

Synonyms

4'-oxomacrophorin D

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle: 4′-Oxomacrophorin D and its analogs (e.g., 4′-oxomacrophorin A, E) feature a cyclohexenedione ring, whereas classical macrophorins (e.g., macrophorin A) retain a cyclohexenone .
  • Oxidation and Functionalization: The 4′-oxo group is conserved across oxomacrophorins, while additional modifications like epoxy (in Hymenopsis sp. analog) or malonate esters (4′-oxomacrophorin E) influence solubility and bioactivity .
  • Drimane Scaffold : All compounds derive from a drimane sesquiterpene, but linear precursors (e.g., yanuthones) accumulate in ΔmacJ mutants, highlighting MacJ’s role in cyclization .

Bioactivity Comparison

Compound Bioactivity Target Organisms/Pathways Reference
4′-Oxomacrophorin D Immunomodulatory Mammalian immune cells
2',3'-Epoxy-13-hydroxy-4′-oxomacrophorin A Antibacterial (MIC: 8–16 µg/mL), Antifungal Staphylococcus aureus, Aspergillus flavus
Macrophorin A Antimicrobial, Cytotoxic Micrococcus luteus, Cancer cell lines
Yanuthone E (ΔmacJ product) Reduced bioactivity N/A

Insights :

  • Immunomodulation: Unique to 4′-oxomacrophorin D, likely due to its cyclohexenedione and hydroxylation pattern .
  • Antimicrobial Activity: Epoxy and hydroxy groups in the Hymenopsis analog enhance antibacterial potency .
  • Structural-Activity Relationship : Cyclized drimane units (dependent on MacJ) are critical for bioactivity; linear analogs (e.g., yanuthones) show diminished effects .

Production Yields Under Genetic Modulation

Strain/Modification Macrophorin A Yield 4′-Oxomacrophorin D Yield Reference
Wild-type Low Undetectable
macR:OE 100% (baseline) 100% (baseline)
CRISPRa pAMA18.4 15% 13%
ΔmacJ Absent Absent

Note: Overexpression of macR or CRISPR activation enhances production, but yields vary due to post-transcriptional regulation .

Q & A

Q. How is 4’-oxomacrophorin D typically isolated and identified in natural product research?

Isolation involves liquid chromatography-mass spectrometry (LC-MS) with alternating positive/negative polarity modes (scan range: m/z 80–1600 Da), coupled with UV-VIS detection at 220, 354, and 700 nm. The compound is identified via pseudo-molecular ion [M+H]+ matching and retention time consistency across chromatograms. Normalization to internal standards (e.g., DDM) ensures quantitative accuracy .

Q. What spectroscopic methods are employed for structural elucidation of 4’-oxomacrophorin D?

High-resolution Orbitrap MS and UV-VIS absorption profiling are primary tools. Key ions (e.g., [M+H]+) are cross-validated using retention time alignment across detection channels (LC-MS and UV-VIS). The 700 nm UV-VIS channel is prioritized for optimal signal-to-noise ratios in complex matrices .

Q. How do researchers ensure accuracy in chromatographic data for 4’-oxomacrophorin D analysis?

Methodological rigor includes:

  • Internal standardization (e.g., DDM) for ion count normalization.
  • Manual integration of summed spectra using algorithms like Genesis in Xcalibur 2.2.
  • Triangulation of retention times across LC-MS and UV-VIS datasets, despite minor discrepancies caused by detector configurations .

Advanced Research Questions

Q. What strategies optimize LC-MS parameters for detecting 4’-oxomacrophorin D in complex biological samples?

Optimization involves:

  • Alternating polarity modes to capture diverse ionizable fragments.
  • Column selection (e.g., C18 for hydrophobicity) and gradient elution tailored to retention behavior.
  • Signal enhancement via in-line UV-VIS detectors at 700 nm to reduce background noise .

Q. How can contradictions between UV-VIS and MS data for 4’-oxomacrophorin D be resolved?

Discrepancies in retention times or signal intensities require:

  • Re-analysis of raw data using software tools (e.g., Xcalibur) to confirm peak alignment.
  • Cross-referencing with synthetic standards or biosynthetic intermediates (e.g., macrophorin A/D).
  • Statistical validation (e.g., t-tests) to assess reproducibility across replicates .

Q. What challenges arise in synthesizing 4’-oxomacrophorin D analogues for structure-activity studies?

Key challenges include:

  • Stereochemical control during epoxyquinol-drimane hybrid formation.
  • Scalability of multi-step pathways (e.g., macrophorin biosynthesis).
  • Purification of intermediates with similar polarity, requiring advanced chromatographic techniques .

Q. How should experimental designs be structured to study the biosynthesis of 4’-oxomacrophorin D?

Design considerations:

  • Use of pre-grown mycelium (e.g., BioLector cultures) to standardize growth conditions.
  • Time-course sampling to track intermediate accumulation (e.g., macrophorin A → D → 4’-oxomacrophorin D).
  • Integration of isotopic labeling (e.g., 13C) for pathway tracing .

Q. What statistical methods validate bioactivity data for 4’-oxomacrophorin D in pharmacological studies?

Robust validation requires:

  • Dose-response curves with error bars (standard deviation) for IC50 determination.
  • ANOVA to compare bioactivity across compound derivatives.
  • Meta-analysis of literature data on related drimane-epoxyquinols to contextualize findings .

Methodological Best Practices

  • Literature Integration : Use class-based searches (e.g., organophosphates, drimane hybrids) to extrapolate data when direct studies on 4’-oxomacrophorin D are limited .
  • Data Presentation : Prioritize clarity in figures; avoid overcrowding with chemical structures or jargon. Use color-coding for chromatograms and statistical plots .
  • Reproducibility : Document raw data in appendices, with processed data (e.g., normalized ion counts) in the main text. Adhere to FAIR principles for metadata .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-oxomacrophorin D
Reactant of Route 2
4'-oxomacrophorin D

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